Home > Products > Screening Compounds P90240 > N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 899741-63-0

N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-3029605
CAS Number: 899741-63-0
Molecular Formula: C19H16N4O4
Molecular Weight: 364.361
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound is a pyridine-3-carboxylate derivative. The paper focuses on its crystal structure, revealing a planar pyridinone ring, carbamide group, and bicyclic fragment due to intramolecular hydrogen bonding. []
  • Relevance: This compound shares the core structure of a 1,6-dihydropyridine-3-carboxamide with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The presence of the carboxamide group at the 3-position and the overall arrangement of the dihydropyridine ring are notable similarities. [] https://www.semanticscholar.org/paper/9db85030cb9a45ee26d9ab8d5764c5ca3bc36e40

1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

  • Compound Description: This group of compounds represents a diverse library synthesized through a five-step process. The synthesis involves the creation of 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates, subsequent modifications, Suzuki-Miyaura arylations, and final amidations. []
  • Relevance: This class of compounds shares the core 1,6-dihydropyridine-3-carboxamide structure with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The variations in the 1- and 4-positions of these compounds highlight potential areas for structural exploration around the main compound. [] https://www.semanticscholar.org/paper/a7496bcad2fecf2d94a2b3735e038266bde9579b

2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide (Compound 1)

  • Compound Description: This compound serves as a starting point for synthesizing various 6-oxo-pyridine-3-carboxamide derivatives investigated for antimicrobial and antifungal activities. [, ]
  • Relevance: This compound exhibits close structural similarity to N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Key shared features include the 1,6-dihydropyridine-3-carboxamide core, the presence of an aromatic substituent at the 1-position, and a methyl group at the 4-position. [, ] https://www.semanticscholar.org/paper/ca342e17c8f1dc25c1193be0657674b5ea82f503, https://www.semanticscholar.org/paper/70d7471e8e066fea7f79ab4f9c62574ee6ee2a4c

6-Oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (Compound 5c)

  • Compound Description: This derivative of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide demonstrates potent broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin against tested bacterial strains. It also shows antifungal activity against Aspergillus fumigatus. [, ]
  • Relevance: This compound shares the core 1,6-dihydropyridine-3-carboxamide scaffold with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Comparing their structures helps understand the impact of substituent changes on biological activity. [, ] https://www.semanticscholar.org/paper/ca342e17c8f1dc25c1193be0657674b5ea82f503, https://www.semanticscholar.org/paper/70d7471e8e066fea7f79ab4f9c62574ee6ee2a4c
  • Compound Description: These compounds are key intermediates in the synthesis of various heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, investigated for anti-inflammatory and analgesic properties. [, ]
  • Relevance: While these compounds do not directly share the 1,6-dihydropyridine core with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, they are part of a study focusing on the modification of heterocyclic scaffolds to generate bioactive compounds. This parallel in research focus makes them relevant for understanding broader structure-activity relationships. [, ] https://www.semanticscholar.org/paper/d11cd238568dce631fcbe91b3c9e498c2a8b44d7, https://www.semanticscholar.org/paper/84dd0022838cf4e1d54e095a0d5f47687a466c0f

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor with potential therapeutic applications for non-small cell lung cancer. It exhibits nanomolar MET kinase activity and inhibits HGF/c-Met pathway signaling, leading to antiproliferative effects, apoptosis induction, and inhibition of colony formation, migration, and invasion. []
  • Relevance: Although the core structure differs, LAH-1 shares the 1-aryl-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide framework with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The presence of an aryl group at the 1-position and a methyl group at the 4-position highlights similarities in substitution patterns, which might contribute to their biological activities. [] https://www.semanticscholar.org/paper/51e96feae16b0fd7c30490362027439b26b4f41e
  • Compound Description: These molecules were identified through in silico docking studies as potential antagonists of constitutively active Gsα, a protein implicated in the genetic disorder McCune-Albright Syndrome. Both molecules significantly reduced cAMP levels in cells expressing a constitutively active Gsα mutant. [, , ]
  • Relevance: Both compounds share the 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. The differences in their substituents at the nitrogen of the carboxamide group allow for a comparative analysis of structure-activity relationships. [, , ] https://www.semanticscholar.org/paper/f810cbf5a424799b4c9430c6fda7a674fcc99f20, https://www.semanticscholar.org/paper/5a864bef4fb9861cf4c29afc55d561b0ad9f5986, https://www.semanticscholar.org/paper/e92a68a8442b6af20e781a33a5378fa3e58c93e8

N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

  • Compound Description: OICR-9429 is a potent and selective antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This interaction plays a crucial role in the development of acute myeloid and lymphoblastic leukemias, making OICR-9429 a potential therapeutic lead for these cancers. []
  • Relevance: OICR-9429 shares the 6-oxo-1,6-dihydropyridine-3-carboxamide core with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. This highlights the potential of this scaffold for development into various therapeutic agents. [] https://www.semanticscholar.org/paper/6a8f4347a7b4d0bc5f8df45f193db19ab7b29052
  • Compound Description: These are potent human immunodeficiency virus (HIV) integrase inhibitors. Their metabolic fate and excretion balance were studied in rats and dogs using 19F-NMR spectroscopy. MK-0518 is a later-stage compound in this series, currently in phase III clinical trials. []
  • Relevance: While these compounds possess a dihydropyrimidine core, different from the dihydropyridine core in N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the presence of the 4-carboxamide substituent and the overall structural similarity makes them relevant for comparing structure-activity relationships and potential for biological activity. [] https://www.semanticscholar.org/paper/b240ab8c07c736d4a2f46984ecd45e2e4167a337

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate

  • Compound Description: This compound, specifically its novel crystalline forms, is investigated for potential use in treating chronic obstructive pulmonary disease (COPD). It is a tosylate salt and exhibits inhibitory activity against neutrophilic elastase, an enzyme implicated in the pathogenesis of COPD. [, ]
  • Relevance: This compound shares the core structure of a 1,2-dihydropyridine-3-carboxamide with N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Similarities in the carboxamide substitution and the dihydropyridine ring system make it relevant for understanding structure-activity relationships within this class of compounds. [, ] https://www.semanticscholar.org/paper/9d483f2284b9a1bb469138c15a00c05d04d669fc, https://www.semanticscholar.org/paper/9c25d59afe8c435316af9a4162ad97a5cabb2393

Properties

CAS Number

899741-63-0

Product Name

N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

N-(4-methylpyridin-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

Molecular Formula

C19H16N4O4

Molecular Weight

364.361

InChI

InChI=1S/C19H16N4O4/c1-13-7-8-20-17(9-13)21-19(25)15-5-6-18(24)22(12-15)11-14-3-2-4-16(10-14)23(26)27/h2-10,12H,11H2,1H3,(H,20,21,25)

InChI Key

QNTZVYBWFSIQCG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.